Add 17014

Descripción

Propiedades

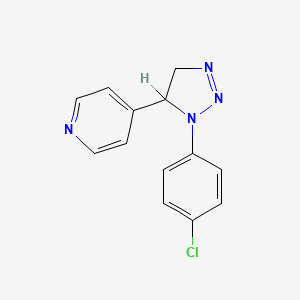

Número CAS |

55643-87-3 |

|---|---|

Fórmula molecular |

C13H11ClN4 |

Peso molecular |

258.70 g/mol |

Nombre IUPAC |

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |

InChI |

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |

Clave InChI |

VVRREURVTJNTQQ-UHFFFAOYSA-N |

SMILES canónico |

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ADD-17014 implica la formación de un anillo de 1,2,3-triazolina, que es un componente estructural clave del compuesto. La ruta sintética generalmente comienza con la preparación de un intermedio de azida, que luego se somete a una reacción de cicloadición con un alquino para formar el anillo de triazolina. Las condiciones de reacción a menudo incluyen el uso de catalizadores de cobre(I) para facilitar el proceso de cicloadición.

Métodos de Producción Industrial

En un entorno industrial, la producción de ADD-17014 implicaría ampliar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

ADD-17014 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación, lo que puede alterar sus propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden modificar el anillo de triazolina, lo que podría conducir a la formación de diferentes análogos.

Sustitución: El átomo de cloro en el compuesto puede ser sustituido por otros grupos funcionales, lo que lleva a la síntesis de varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio o el cianuro de potasio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxidos, mientras que la reducción puede producir derivados de triazolina reducidos. Las reacciones de sustitución pueden producir una variedad de triazolinas sustituidas con diferentes perfiles farmacológicos.

Aplicaciones Científicas De Investigación

ADD-17014 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los anillos de triazolina y sus derivados.

Biología: Las propiedades anticonvulsivas del compuesto lo convierten en una herramienta valiosa para estudiar los trastornos neurológicos y los mecanismos de las convulsiones.

Medicina: ADD-17014 se investiga por su posible uso en el tratamiento de la epilepsia y otras afecciones relacionadas con las convulsiones.

Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos productos farmacéuticos e intermediarios químicos.

Mecanismo De Acción

El mecanismo por el cual ADD-17014 ejerce sus efectos anticonvulsivos implica la modulación de la actividad de los neurotransmisores en el cerebro. Se cree que el compuesto interactúa con objetivos moleculares específicos, como los canales de sodio dependientes de voltaje y los receptores del ácido gamma-aminobutírico (GABA). Al modular estas vías, ADD-17014 ayuda a estabilizar la actividad neuronal y prevenir las convulsiones.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazole derivatives are widely studied for their biological and electronic properties. Below, we compare 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine with analogs in terms of structure , synthesis , and reported activities .

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

The dihydrotriazole core introduces partial saturation, reducing aromaticity versus fully unsaturated triazoles, which may alter π-stacking interactions in biological systems.

Heterocyclic Diversity :

- Pyridine vs. Coumarin : The target compound’s pyridine ring offers a rigid, planar structure, while coumarin-containing analogs (e.g., compound 4i in ) include fused benzopyrone systems, which are larger and more lipophilic .

Computational Insights

For example:

- The 4-chlorophenyl group may create localized negative regions, affecting ligand-receptor interactions.

- Comparative electron density maps with coumarin hybrids might reveal differences in charge distribution critical for bioactivity .

Actividad Biológica

The compound 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is , with a molecular weight of 253.7 g/mol. The compound features a pyridine ring and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with the 4-chlorophenyl group exhibited significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 6.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied:

- In Vitro Studies : Research demonstrated that certain triazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, a derivative was found to have an IC50 value of 27.3 μM against the T47D breast cancer cell line .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Triazole Derivative C |

| T47D (Breast) | 27.3 | Triazole Derivative D |

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties:

- Mechanism of Action : Some studies suggest that triazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated superior antimicrobial activity against Enterobacter aerogenes, with an MIC of 4 μg/mL. This efficacy was attributed to the presence of the chlorophenyl group enhancing membrane permeability .

Case Study 2: Anticancer Properties

A derivative tested against MCF-7 (breast cancer) cells showed significant cytotoxicity with an IC50 value of 15 μM. The study highlighted the role of the triazole ring in inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.